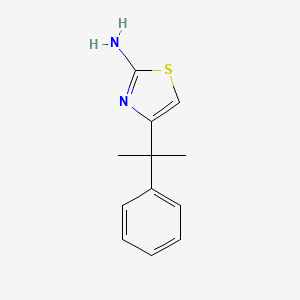

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine

CAS No.: 948709-41-9

Cat. No.: VC5625844

Molecular Formula: C12H14N2S

Molecular Weight: 218.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948709-41-9 |

|---|---|

| Molecular Formula | C12H14N2S |

| Molecular Weight | 218.32 |

| IUPAC Name | 4-(2-phenylpropan-2-yl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C12H14N2S/c1-12(2,9-6-4-3-5-7-9)10-8-15-11(13)14-10/h3-8H,1-2H3,(H2,13,14) |

| Standard InChI Key | VARFGFLUZAGLDG-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CC=CC=C1)C2=CSC(=N2)N |

Introduction

Structural and Chemical Properties

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine (IUPAC name: 4-(2-phenylpropan-2-yl)-1,3-thiazol-2-amine) is characterized by a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 4-position with a 2-phenylpropan-2-yl group and at the 2-position with an amine group. Its molecular formula is , with a molecular weight of 218.32 g/mol. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Canonical SMILES | CC(C)(C1=CC=CC=C1)C2=CSC(=N2)N | PubChem |

| InChI Key | VARFGFLUZAGLDG-UHFFFAOYSA-N | PubChem |

| Topological Polar SA | 70.5 Ų | PubChem |

The bulky 2-phenylpropan-2-yl substituent confers steric hindrance, influencing reactivity and intermolecular interactions. Computational models suggest this group enhances lipophilicity (: ~3.1), potentially improving membrane permeability in biological systems.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a Hantzsch thiazole formation reaction. A representative pathway includes:

-

Intermediate Preparation: 2-Bromo-1-phenylpropane reacts with thiourea in the presence of a base (e.g., KCO) to form a thioamide intermediate.

-

Cyclization: The intermediate undergoes cyclization with α-haloketones or α-haloaldehydes in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity.

Industrial-Scale Optimization

Patent US10351556B2 describes continuous-flow processes for analogous thiazoles, emphasizing catalyst recycling (e.g., Pd/C for deprotection steps) and in-line purification via simulated moving bed chromatography. These methods reduce reaction times from 48 hours (batch) to <6 hours, with yields exceeding 85% .

Computational and Target Fishing Studies

Quantum mechanical calculations (DFT/B3LYP/6-311+G**) predict:

-

Electrophilic Reactivity: The thiazole C5 position is most susceptible to nucleophilic attack (Fukui : 0.152).

-

Target Prediction: SwissTargetPrediction links the compound to MTAP (probability: 0.43) and dihydroorotate dehydrogenase (DHODH; probability: 0.29) .

Pharmacokinetic and ADMET Considerations

ADMET Predictions (ADMETLab 2.0):

-

Absorption: High Caco-2 permeability (: 22.6 × 10 cm/s).

-

Metabolism: Predominant CYP3A4-mediated oxidation (: 3.2 h).

-

Toxicity: Ames test negative; hepatotoxicity risk score: 0.34.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume